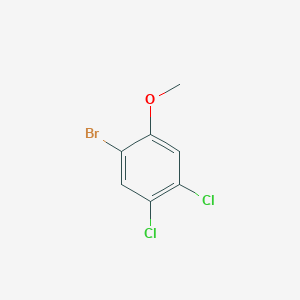
N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a benzamide core substituted with a 2,3-dimethylphenyl group and a 4-methoxypiperidin-1-yl group. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,3-dimethylphenylamine, which is then reacted with 4-(4-methoxypiperidin-1-yl)benzoyl chloride under appropriate conditions to form the target compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions: N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
相似化合物的比较
- N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)acetamide
- N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)propionamide
- N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)butyramide
Comparison: Compared to these similar compounds, N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide may exhibit unique properties due to the presence of the benzamide core. This structural difference can influence its chemical reactivity, biological activity, and potential applications. For instance, the benzamide group may enhance the compound’s binding affinity to certain receptors or enzymes, making it more effective in specific research or therapeutic contexts.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15-5-4-6-20(16(15)2)22-21(24)17-7-9-18(10-8-17)23-13-11-19(25-3)12-14-23/h4-10,19H,11-14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAGSJGRPCIAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCC(CC3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol](/img/structure/B2615648.png)
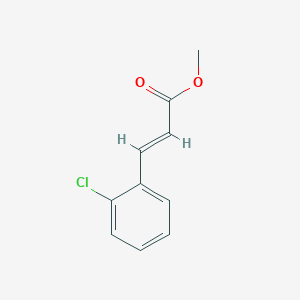
![3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2615652.png)
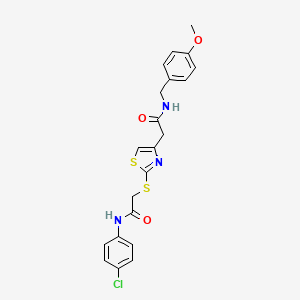
![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2615656.png)
![(E)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[(2,6-dichlorophenyl)methoxy]methanimidamide](/img/structure/B2615657.png)
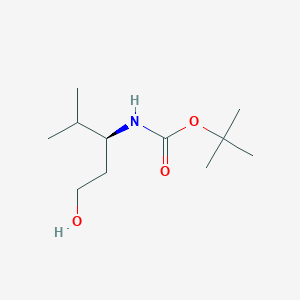
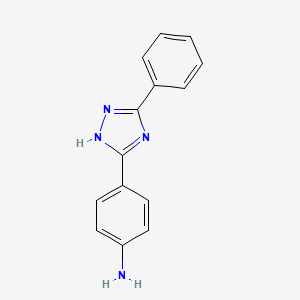
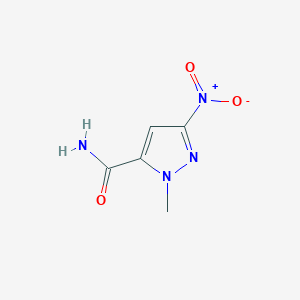
![Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate](/img/structure/B2615663.png)
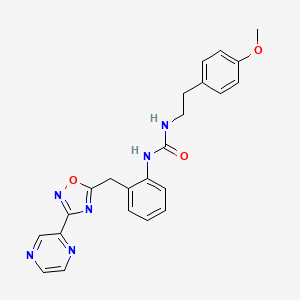

![(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2615669.png)
